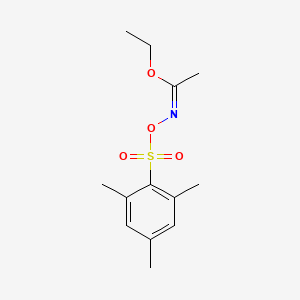

Ethyl N-(mesitylsulfonyl)oxyacetimidate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1Z)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBSWBQAXTILK-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38202-27-6 | |

| Record name | Ethyl O-methylsulphonylacetohydroxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl N Mesitylsulfonyl Oxyacetimidate and Analogues

Classical and Modern Preparative Routes

The preparation of N-sulfonyloxyimidates like Ethyl N-(mesitylsulfonyl)oxyacetimidate can be approached through several synthetic avenues. These routes primarily focus on the construction of the core imidate structure, followed by or preceded by the introduction of the sulfonyl and oxy substituents.

Direct Alkylation of Amides and Related Precursors

The direct alkylation of amides is a fundamental transformation in organic synthesis. In the context of this compound, this would conceptually involve the O-alkylation of a suitable N-(mesitylsulfonyl)oxyacetamide precursor. The reactivity of ambident nucleophiles, such as the conjugate base of a hydroxamic acid derivative, often presents a challenge in regioselectivity, with both N- and O-alkylation products being possible. The outcome of such reactions is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion.

While direct O-alkylation of N-acyl sulfonamides is not a commonly reported specific route to N-sulfonyloxyimidates, the principles of amide alkylation are relevant. For instance, the alkylation of 2-pyridones and 2(1H)-quinolinones can lead to both N- and O-alkylated products, with the regioselectivity being influenced by the choice of base and solvent sigmaaldrich.com. The use of a silver salt in a non-polar solvent like benzene (B151609) has been reported to favor O-alkylation exclusively sigmaaldrich.com.

A more direct precursor for O-alkylation would be an N-sulfonylated hydroxamic acid. The oxygen atom of hydroxylamines bearing an N-electron-withdrawing group, such as a sulfonyl group, acts as a reactive nucleophile in various reactions.

Pinner Reaction and Modified Approaches

The Pinner reaction is a classic method for the synthesis of imidates from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride. nrochemistry.comwikipedia.orgsynarchive.comorganic-chemistry.org The reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol. rroij.com The resulting Pinner salt, an imidate hydrochloride, can be isolated or used directly in subsequent reactions. wikipedia.org

For the synthesis of this compound, a direct Pinner reaction would theoretically involve the reaction of an N-(mesitylsulfonyl)oxyacetonitrile with ethanol. However, the stability of the N-O-S linkage under the strongly acidic conditions of the classical Pinner reaction could be a significant challenge.

Modern modifications of the Pinner reaction often employ Lewis acids to promote the reaction under milder conditions. researchgate.net These approaches can offer improved chemoselectivity. For instance, trimethylsilyl (B98337) triflate has been used as a Lewis acid to facilitate the reaction between nitriles and alcohols. researchgate.net

The general conditions for a Pinner reaction involve anhydrous solvents to prevent hydrolysis of the intermediate imidate salt to an ester. nrochemistry.comwikipedia.org Low temperatures are also often employed to enhance the stability of the Pinner salt. wikipedia.org

A plausible synthetic route to this compound could involve the synthesis of an N-hydroxyimidate first, followed by sulfonylation. For example, the reaction of acetiminoethylester hydrochloride with hydroxylamine (B1172632) hydrochloride can produce ethyl N-hydroxyacetimidate. Subsequent reaction of this intermediate with mesitylsulfonyl chloride in the presence of a suitable base would yield the target compound.

Alternative Synthetic Pathways

Alternative routes to N-substituted imidates often involve the rearrangement of other functional groups or the condensation of different precursors. For example, N-acylated and N-ethoxycarbonylated imidates can be synthesized and subsequently used to prepare various heterocyclic compounds. rroij.com

One potential alternative pathway to this compound could involve the O-acylation of a suitable oxime, followed by further functionalization. O-Acyl oximes are versatile building blocks in organic synthesis, particularly for the construction of N-heterocycles. researchgate.net

Another approach could be the condensation of N-hydroxyacetamide with an ethylating agent, followed by sulfonylation of the resulting N-hydroxy ethyl acetimidate. The synthesis of hydroxamic acids themselves can be achieved through various methods, including the reaction of activated carboxylic acids with hydroxylamine.

Derivatization and Structural Modifications of the Imidate Framework

The imidate framework of this compound can be modified at both the nitrogen and oxygen positions, which significantly influences the compound's reactivity and synthetic utility.

Influence of N-Substituents on Reactivity

The N-substituent plays a crucial role in determining the electronic properties and, consequently, the reactivity of the imidate. In this compound, the mesitylsulfonyl group is a strong electron-withdrawing group. This has several important effects:

Increased Electrophilicity: The sulfonyl group withdraws electron density from the imidate nitrogen, making the imine carbon more electrophilic and susceptible to attack by nucleophiles.

Leaving Group Ability: The N-O bond can be cleaved under certain conditions, and the nature of the sulfonyl group influences the stability of the resulting N-centered anion or radical. The mesityl group, with its bulky nature and electron-donating methyl groups, can modulate the electronic properties of the sulfonyl group compared to a simple phenylsulfonyl or tosyl group.

Acidity of N-H Precursors: In the synthesis of related N-sulfonyl compounds, the acidity of the N-H bond of the sulfonamide precursor is a key factor in its condensation reactions.

Comparative studies on the effects of different N-substituents on the properties of related heterocyclic compounds, such as imidazoles, have shown that electron-donating and electron-withdrawing groups significantly impact their aromaticity and reactivity. rroij.com

Impact of O-Substituents on Synthetic Utility

The O-substituent of the imidate, in this case, the ethyl group, also has a significant impact on the compound's synthetic applications.

Steric Hindrance: The size of the O-alkyl group can influence the accessibility of the imine carbon to nucleophiles. While an ethyl group is relatively small, bulkier O-alkyl groups could sterically hinder the approach of a nucleophile.

Leaving Group Potential: In reactions where the O-alkyl group is cleaved, its ability to depart as a stable alkoxide or alcohol is important.

The synthetic utility of O-alkyl N-sulfonyloxyimidates is being explored in the formation of various heterocyclic structures. The imidate functionality can act as both an electrophilic and nucleophilic center, enhancing its versatility as a synthon. For example, N-functionalized imidates are used in the synthesis of triazole and triazine frameworks. rroij.com

Advanced Techniques in Synthesis

Modern synthetic chemistry continuously seeks to improve reaction efficiency, safety, and scalability. For the preparation of specialized compounds like this compound, advanced techniques such as flow chemistry and microwave-assisted protocols offer significant advantages over conventional batch methods. These technologies can lead to higher yields, shorter reaction times, and better control over reaction parameters.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety. youtube.comnih.gov The small reactor volumes enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. nih.gov

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related compounds like oximes and other nitrogen-containing heterocycles. For instance, the continuous flow electroselenocyclization of unsaturated oximes to produce selenofunctionalized isoxazolines demonstrates the applicability of flow techniques for modifying the C=N-O moiety. nih.gov This process benefits from mild reaction conditions and short reaction times, achieving high yields and demonstrating scalability. nih.gov

The synthesis of N-arylhydroxylamines via a continuous-flow hydrogenation process also highlights the potential of this technology for preparing precursors to N-oxy compounds. mdpi.com The use of a packed-bed reactor with a heterogeneous catalyst in a flow system allows for efficient and selective reduction of nitroarenes under mild conditions. mdpi.com Such a setup could conceivably be adapted for the continuous production of N-hydroxyimidates, which are key intermediates for compounds like this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Related Compounds

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Often hours | Minutes to seconds | nih.govnih.gov |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio | nih.gov |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting better mixing | nih.gov |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, on-demand generation of intermediates | youtube.comnih.gov |

| Scalability | Often requires significant process re-optimization | More straightforward "scaling-out" by running reactors in parallel | nih.gov |

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. google.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. google.com

In the context of imidate and sulfonate synthesis, microwave irradiation has shown considerable promise. For example, the synthesis of various nitrogen- and oxygen-containing heterocycles has been significantly improved using microwave-assisted protocols, leading to higher yields and shorter reaction times. mdpi.com Microwave energy has been successfully employed in the synthesis of metal-imidazolate-amide-imidate frameworks, where it facilitates the in situ generation of the imidate ligand. nih.govunimi.it

Furthermore, microwave-assisted synthesis has been effectively used for the preparation of sodium sulfonates, which are precursors to sulfonyl chlorides. nih.gov This method offers improved yields and significantly shorter reaction times compared to conventional approaches. nih.gov This suggests that the formation of the mesitylsulfonyl group in this compound could be accelerated and made more efficient through microwave irradiation. The reaction of an N-hydroxyacetimidate with mesitylsulfonyl chloride could potentially be optimized under microwave conditions to afford the final product rapidly and in high purity.

Research on the microwave-assisted synthesis of highly sulfated glycans has demonstrated that this technique can overcome challenges associated with electrostatic repulsion in polyanionic molecules, leading to more complete reactions. nih.gov This finding is relevant to the sulfonation of the N-hydroxyimidate precursor, suggesting that microwave heating could enhance the efficiency of this key step.

Table 2: Representative Microwave-Assisted Syntheses of Related Functional Groups

| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |

| Imidazole Synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, etc. | Microwave (100 W), 80 °C, p-toluenesulfonic acid | 30 min | 46-80% | google.com |

| Sodium Sulfonate Formation | Alkyl or aryl bromides, sodium sulfite | Microwave, water | 15-30 min | High | nih.gov |

| Isoxazolidine Synthesis | Aldonitrones, methacrylate (B99206) esters | Microwave irradiation | Not specified | Good | beilstein-archives.org |

| N-(α-hydroxybenzyl)formamides | Dichloroaziridines, aq. DMSO | Microwave | Shortened | Excellent | researchgate.net |

While direct experimental data for the advanced synthesis of this compound is limited, the successful application of flow chemistry and microwave-assisted protocols to structurally similar compounds and key functional group transformations strongly suggests their potential for developing more efficient, safer, and scalable synthetic routes to this and related molecules.

Mechanistic Investigations of Reactions Involving Ethyl N Mesitylsulfonyl Oxyacetimidate

Role as an Activating Agent and Leaving Group in Chemical Transformations

Ethyl N-(mesitylsulfonyl)oxyacetimidate functions as a potent activating agent primarily due to the electronic properties of the mesitylsulfonyl group. This group acts as a powerful electron-withdrawing moiety, which significantly reduces the electron density on the adjacent oxygen atom. This polarization makes the oxygen atom a poor electron donor and primes the entire N-O-S linkage for cleavage.

In chemical reactions, particularly those of the substitution type, the efficacy of the process is highly dependent on the ability of a fragment of the substrate to depart, a fragment known as the leaving group. The N-(mesitylsulfonyl)oxyacetimidate moiety is an excellent leaving group because the resulting mesitylsulfonate anion exhibits high stability. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance. The bulky mesityl group (2,4,6-trimethylphenyl) further contributes to its stability and low nucleophilicity. The departure of a stable, neutral molecule or a well-stabilized anion is a characteristic of a good leaving group. libretexts.org In many glycosylation reactions, the mechanism is believed to involve the formation of an oxocarbenium ion, a process that relies on the departure of a competent leaving group. nih.gov The transformation of a hydroxyl group into a better leaving group, for example by protonation in the presence of a strong acid, is a common strategy to enhance reactivity in S_N reactions. libretexts.org

Elucidation of Reaction Intermediates

The transient species formed during a chemical reaction are pivotal in defining the reaction's pathway and its final products. Investigations into reactions involving this compound have shed light on key reactive intermediates.

The dissociation of the leaving group from the substrate is not always a simple, complete separation. Instead, it can lead to the formation of ion pairs. Following the departure of the mesitylsulfonate anion, it can form a close association with the newly generated carbocation (such as an oxocarbenium ion), creating a contact ion pair (also known as a tight ion pair). nih.gov In this state, the cation and anion are in direct contact, without any solvent molecules between them.

Proton Transfer Mechanisms in Catalysis

Proton transfer is a fundamental step in many acid-catalyzed reactions. In reactions involving this compound, protonation can play a significant role. For instance, the presence of a strong acid can enhance the leaving group's ability to depart by protonating an atom within the group, although the mesitylsulfonate is already a very good leaving group on its own. libretexts.org More critically, protonation of the imidate nitrogen could influence the electronic structure of the molecule, potentially lowering the activation energy for leaving group departure. In broader catalytic cycles, proton transfer steps are often essential for regenerating the catalyst or activating the nucleophile or substrate. The solvent itself can participate in these proton transfers, especially protic solvents like water or alcohols, which can form hydrogen bonds and facilitate proton shuttling. libretexts.orgsemanticscholar.org

Transition State Analysis in Key Reactions

Understanding the structure and energy of the transition state is key to deciphering a reaction mechanism. For reactions involving this compound, transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insights. This analysis helps to distinguish between different mechanistic pathways, such as the S_N1 and S_N2 continuum.

In a dissociative (S_N1-like) mechanism, the transition state would resemble the oxocarbenium ion intermediate, with significant elongation of the bond between the anomeric carbon and the oxygen of the leaving group. Conversely, in an associative (S_N2-like) mechanism, the transition state would involve a more concerted process where the incoming nucleophile is forming a bond as the leaving group is departing. Theoretical calculations can model these geometries and determine the energy barriers for each pathway. arxiv.org These simulations often reveal that solvent molecules play a direct role in stabilizing the charge development in the transition state, thereby lowering the reaction's activation energy. arxiv.org

Influence of Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically alter the rate, outcome, and even the mechanism of a reaction. The effects of the solvent are particularly pronounced in reactions that involve charged intermediates or transition states, as is common for reactions with this compound. wikipedia.org

The influence of the solvent can be understood through several factors:

Solvent Polarity : Reactions that generate charged species from neutral reactants, such as the formation of an oxocarbenium ion and a mesitylsulfonate anion, are generally accelerated by an increase in solvent polarity. wikipedia.org Polar solvents are better at stabilizing the charged transition state and the resulting ions, thus lowering the activation energy. libretexts.orgwikipedia.org

Protic vs. Aprotic Solvents : Protic solvents (e.g., water, methanol) can form hydrogen bonds, which are highly effective at solvating both cations and anions. libretexts.org This can strongly promote ionization and stabilize the leaving group. Aprotic polar solvents (e.g., acetonitrile, DMSO), on the other hand, are excellent at solvating cations but leave anions relatively unsolvated, or "bare," which can enhance the reactivity of anionic nucleophiles. libretexts.org

Ion Pair Solvation : The solvent environment directly mediates the equilibrium between contact ion pairs and solvent-separated ion pairs. nih.gov Highly polar and coordinating solvents can effectively separate the newly formed ions, favoring the formation of solvent-separated pairs or free ions, which can impact the stereochemical outcome of the reaction. nih.gov

The table below summarizes the properties of some common solvents relevant to these reactions.

Table 1: Properties of Common Solvents

| Solvent | Dielectric Constant (at 25 °C) wikipedia.org | Type |

|---|---|---|

| Water | 78 | Protic |

| Dimethylsulfoxide (DMSO) | 47 | Aprotic |

| Acetonitrile | 37 | Aprotic |

| Methanol | 33 | Protic |

| Ethanol | 24.5 | Protic |

| Benzene (B151609) | 2.3 | Aprotic |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mesitylsulfonate |

| Oxocarbenium ion |

| Water |

| Methanol |

| Acetonitrile |

| Dimethylsulfoxide (DMSO) |

| Ethanol |

| Benzene |

Applications of Ethyl N Mesitylsulfonyl Oxyacetimidate As a Synthetic Reagent

Glycosylation Reactions

The synthesis of complex carbohydrates relies heavily on the controlled formation of glycosidic bonds. The stereoselectivity and regioselectivity of these linkages are paramount, and the choice of glycosyl donor and activating system is critical to achieving the desired outcome.

Stereoselective Glycosidic Bond Formation

The stereochemical outcome of a glycosylation reaction, yielding either a 1,2-cis or 1,2-trans glycosidic bond, is a significant challenge in carbohydrate chemistry. The stereoselectivity is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the promoter used. nih.govrsc.org Chiral auxiliaries and catalysts have been developed to enhance the stereoselectivity of glycosylation reactions. rsc.org

Regioselective Glycosylation Strategies

Achieving regioselectivity in the glycosylation of polyhydroxylated acceptors is another major hurdle in oligosaccharide synthesis. dntb.gov.ua Protecting group strategies are traditionally employed to differentiate between hydroxyl groups of varying reactivity. dntb.gov.ua However, methods that allow for direct regioselective glycosylation are highly sought after to improve synthetic efficiency. dntb.gov.ua These strategies often involve the use of directing groups or catalysts that can selectively activate a specific hydroxyl group on the acceptor. dtu.dk

The application of Ethyl N-(mesitylsulfonyl)oxyacetimidate in regioselective glycosylation would likely depend on its interplay with the chosen glycosyl acceptor and any directing groups present. The bulky nature of the mesityl group within the reagent could potentially influence the approach of the glycosyl acceptor, thereby contributing to regiocontrol in certain systems.

Activation of Glycosyl Donors

The activation of a glycosyl donor is the initial and crucial step in a glycosylation reaction. nih.gov This process involves the conversion of a stable glycosyl derivative into a more reactive species, typically an electrophilic intermediate, which can then be attacked by the glycosyl acceptor. nih.gov Common glycosyl donors include glycosyl halides, thioglycosides, and imidates, each requiring a specific type of promoter for activation. researchgate.net For instance, glycosyl trichloroacetimidates are widely used donors that are typically activated by Lewis acids. frontiersin.org

The pre-activation strategy, where the glycosyl donor is activated in the absence of the acceptor, has emerged as a powerful technique to achieve unique stereo- and chemoselectivity. nih.govnih.gov this compound, with its imidate functionality and a sulfonate ester, possesses the necessary attributes to function as a glycosyl donor precursor. The mesitylsulfonyl group can act as an internal activating group, facilitating the formation of a reactive glycosylating species upon treatment with a suitable promoter. The general principle of activating a leaving group at the anomeric position to facilitate glycosidic bond formation is a cornerstone of carbohydrate chemistry. dtu.dk

Table 1: Examples of Glycosyl Donor Activation and Stereochemical Outcome

| Glycosyl Donor Type | Promoter/Activator | Typical Stereochemical Outcome |

| Glycosyl Bromide | Silver Triflate | Mixture of α/β, often solvent dependent |

| Phenylthioglycoside | N-Iodosuccinimide (NIS)/TfOH | Dependent on protecting groups (e.g., neighboring group participation for 1,2-trans) |

| Glycosyl Trichloroacetimidate | Trimethylsilyl (B98337) triflate (TMSOTf) | Generally SN2-like, influenced by protecting groups |

This table presents generalized outcomes for common glycosyl donor types to illustrate the principles of activation and stereocontrol. Specific outcomes can vary based on substrate and reaction conditions.

Amination and Amidation Reactions

The introduction of nitrogen-containing functional groups is fundamental in the synthesis of a vast array of biologically active molecules and materials.

Direct Amidation and Amidination Approaches

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine without the use of stoichiometric activating agents, is a key area of research in green chemistry. mdpi.com Similarly, amidination provides access to important structural motifs. While a variety of reagents and catalysts have been developed for these transformations, mdpi.comacs.orgacs.orgrsc.org the specific use of this compound for direct amidation and amidination is not extensively reported in the reviewed scientific literature.

α-Alkylation and α-Amination of N-Sulfinyl Imidates as Precursors

N-sulfinyl imines and their derivatives are valuable chiral building blocks in asymmetric synthesis. The α-alkylation and α-amination of chiral N-sulfinyl imidates can provide access to a range of enantiomerically enriched α-substituted amines and their derivatives. nih.gov These reactions typically involve the generation of a nucleophilic aza-enolate from the N-sulfinyl imidate, which then reacts with an electrophile. nih.gov

While the synthesis of N-sulfinyl imidates often starts from the condensation of a sulfinamide with an orthoester, nih.gov a direct synthetic route from this compound to these precursors for subsequent α-functionalization is not clearly delineated in the available literature.

Beckmann Rearrangements and Related Transformations

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com A critical step in this transformation is the conversion of the hydroxyl group of the oxime into a good leaving group. This compound can be viewed as a pre-activated substrate for a Beckmann-type rearrangement. The mesitylsulfonate group is an excellent leaving group, which facilitates the rearrangement under milder conditions compared to traditional methods that often require strong acids. masterorganicchemistry.com

The reaction is initiated by the departure of the mesitylsulfonate anion, followed by the migration of the group anti-periplanar to the N-O bond to the electron-deficient nitrogen atom. This concerted migration and leaving group departure leads to the formation of a nitrilium ion intermediate. Subsequent trapping of this intermediate by water or another nucleophile, followed by tautomerization, yields the corresponding amide.

In a related transformation, N-(sulfonyloxy)imidates can undergo a modified Beckmann rearrangement. For instance, the reaction of ketoximes with sulfone iminium fluorides can generate imidoyl fluoride (B91410) intermediates, which can then be trapped with amines or alcohols to furnish amidines and imidates, respectively. nih.gov This highlights the potential of N-sulfonyloxy functionalities to facilitate transformations beyond the classic amide synthesis.

Table 1: Comparison of Classical and this compound Mediated Beckmann Rearrangement

| Feature | Classical Beckmann Rearrangement | Rearrangement with this compound |

| Substrate | Oxime | Pre-activated N-sulfonyloxyimidate |

| Catalyst/Promoter | Strong acids (e.g., H₂SO₄, PCl₅) wikipedia.org | Often proceeds under milder, neutral or weakly acidic conditions |

| Leaving Group | Protonated hydroxyl group (H₂O) | Mesitylsulfonate anion (a very good leaving group) |

| Intermediate | Nitrilium ion wikipedia.org | Nitrilium ion |

| Product | Amide or lactam | Amide, lactam, or other derivatives depending on the nucleophile |

Cycloaddition Reactions

This compound can serve as a precursor to N-sulfonyl-1-aza-1,3-butadienes, which are valuable dienes in inverse-electron-demand Diels-Alder reactions. These reactions provide a powerful method for the synthesis of nitrogen-containing six-membered rings. The N-sulfonyl group plays a crucial role by lowering the energy of the diene's LUMO, thereby facilitating the reaction with electron-rich dienophiles.

The N-sulfonyl-1-aza-1,3-butadiene can be generated in situ from a suitable precursor, potentially derived from this compound through an elimination reaction. Once formed, these activated azadienes readily participate in [4+2] cycloadditions with a variety of electron-rich alkenes, such as enamines and enol ethers. These reactions often proceed with high regioselectivity and stereoselectivity.

Research has shown that the Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes can be highly diastereoselective. The bulky N-sulfonyl group can influence the facial selectivity of the cycloaddition, and the reaction conditions can be tuned to favor the formation of specific stereoisomers.

The imidate functionality is a versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net this compound, with its activated nature, is a promising starting material for such transformations. The reactivity of the imidate allows for both electrophilic and nucleophilic behavior, enabling its participation in various cyclization strategies. researchgate.net

Imidates can be transformed into a range of heterocyclic systems, including oxazolines, quinazolines, imidazoles, and triazoles, under different reaction conditions such as acid, base, or metal catalysis. researchgate.netnih.gov For example, the reaction of imidates with dinucleophiles is a common strategy for constructing heterocyclic rings.

Furthermore, the generation of reactive intermediates from imidates can lead to novel synthetic pathways. For instance, the reaction of N-sulfonyl-1,2,3-triazoles can lead to the formation of N-sulfinyl imine intermediates, which can then be trapped to form α-aminoketones. rsc.org While not a direct application of the title compound, this illustrates the rich chemistry of related N-sulfonylated species. The synthesis of 1-sulfonyl-1,2,3-triazoles has been efficiently achieved via copper-catalyzed azide-alkyne cycloaddition, highlighting a method to access precursors for such reactive intermediates. nih.gov

Table 2: Examples of Heterocycles Synthesized from Imidate-Related Precursors

| Heterocycle Class | Synthetic Strategy | Reference |

| Imidazo[1,2-a]pyridines | [4+1] cycloaddition of 1,3-diaza-1,3-butadienes (from imidates) with isocyanides | nih.gov |

| 2-Imidazolines | Reaction of 1,3-diaza-1,3-butadienes with sulfonium (B1226848) salts | nih.gov |

| 1-Sulfonyl-1,2,3-triazoles | Copper-catalyzed cycloaddition of sulfonyl azides and alkynes | nih.gov |

| α-Aminoketones | From N-sulfinyl imines generated from N-sulfonyl-1,2,3-triazoles | rsc.org |

Advanced Reaction Development and Methodological Enhancements Utilizing Ethyl N Mesitylsulfonyl Oxyacetimidate

Chemo-, Regio-, and Stereoselectivity Control

Stereospecificity of Imidate Reactions

The stereospecificity of a reaction is a critical attribute, wherein the stereochemistry of the starting material dictates the stereochemistry of the product. While specific studies on Ethyl N-(mesitylsulfonyl)oxyacetimidate are not extensively reported, the reactivity of similar imidate systems and related amination precursors provides a strong basis for predicting its behavior in stereospecific transformations.

One of the key potential applications for this compound is in stereospecific amination reactions. The direct and stereospecific conversion of organoboron compounds to amines, for instance, has been achieved with high fidelity using other amination reagents. nih.govnih.gov In these reactions, a chiral boronic ester can be converted to the corresponding amine with retention of configuration at the carbon center. nih.gov This is typically achieved through the formation of a tetracoordinate boron "ate" complex, followed by a 1,2-metallate rearrangement. nih.gov It is conceivable that this compound could function as an electrophilic nitrogen source in similar transformations, reacting with nucleophilic partners in a stereospecific manner.

The stereochemical outcome of such reactions is highly dependent on the mechanism. For instance, in reactions proceeding through a concerted SN2-like pathway, inversion of stereochemistry is expected. Conversely, reactions involving retention of stereochemistry often proceed through mechanisms that avoid backside attack, such as frontside displacement or rearrangements where the migrating group maintains its stereochemical integrity.

The following table illustrates the stereospecific amination of chiral boronates, a reaction type where a reagent like this compound could potentially be employed.

| Entry | Chiral Boronate Substrate | Amination Product | Stereochemical Outcome | Reference |

| 1 | exo-Norbornyl boronate | exo-Norbornyl amine | Retention | nih.gov |

| 2 | Chiral aliphatic boronate | Chiral aliphatic amine | Retention | nih.gov |

This table presents analogous reactions and does not depict the direct use of this compound.

The development of catalytic enantioselective methods for the synthesis of chiral amines is a testament to the importance of stereocontrol. acs.org While many of these methods rely on the hydrogenation of enamines or imines, the direct stereospecific functionalization of C-H bonds is a growing field. acs.org The electrophilic nature of the nitrogen atom in this compound, enhanced by the mesitylsulfonyl leaving group, could potentially be harnessed in transition-metal-catalyzed C-H amination reactions, where the stereochemistry would be controlled by a chiral ligand.

Tandem and Cascade Reactions

Tandem and cascade reactions, in which multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. rsc.org These processes lead to a rapid increase in molecular complexity from simple starting materials. The structural components of this compound make it a promising candidate for initiating such reaction sequences.

A plausible scenario involves the initial reaction of the imidate, followed by subsequent intramolecular transformations. For example, an intermolecular reaction with a suitable nucleophile could be followed by an intramolecular cyclization. A well-established class of cascade reactions involves the aza-Michael addition followed by cyclization. nih.govfrontiersin.org In these sequences, an amine adds to a Michael acceptor, and the resulting intermediate undergoes a subsequent ring-closing reaction. nih.govfrontiersin.org

While direct examples involving this compound are not available, one can envision its role in initiating a cascade. For instance, reaction with a di-nucleophile could lead to an intermediate poised for an intramolecular cyclization. The synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrrolidones, has been successfully achieved through cascade strategies. frontiersin.orgnih.govresearchgate.net

The following table provides examples of tandem and cascade reactions that lead to the formation of nitrogen-containing heterocycles, illustrating the types of transformations where this compound could potentially be a key reagent.

| Entry | Reaction Type | Starting Materials | Product | Reference |

| 1 | Tandem aza-Michael/intramolecular cyclization | Itaconic acid and primary amine | N-substituted pyrrolidone | nih.govfrontiersin.org |

| 2 | Cascade intermolecular aza-SN2'/intramolecular aza-Michael addition | Nitroallylic acetate (B1210297) and amidine | Substituted imidazole | nih.govresearchgate.net |

| 3 | Tandem Michael addition/imine isomerization/intramolecular [3+2] cycloaddition | Acyclic precursors | Cyclohepta[b]pyrrole | rsc.org |

This table presents analogous reactions and does not depict the direct use of this compound.

The development of such cascade reactions is often substrate-dependent, and the efficiency can be influenced by the nature of the substituents and the reaction conditions. nih.gov The mesitylsulfonyl group in this compound is a good leaving group, which should facilitate the initial bond formation and trigger the subsequent steps in a cascade sequence. The design of substrates that can undergo a programmed series of reactions upon activation by this reagent is a promising area for future research.

Theoretical and Computational Approaches to Understanding Ethyl N Mesitylsulfonyl Oxyacetimidate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and reactivity of molecules. mdpi.comyoutube.com It provides a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.comyoutube.com This approach allows for the modeling of bond-forming and bond-breaking processes, the characterization of transition states, and the determination of reaction energy profiles. youtube.com

While specific DFT studies on the reaction mechanisms of Ethyl N-(mesitylsulfonyl)oxyacetimidate are not extensively documented in publicly available literature, the methodology can be applied to understand its potential reactive pathways. For instance, in reactions involving nucleophilic attack, DFT could be used to model the approach of a nucleophile to the electrophilic centers of the imidate. The calculations would help in identifying the most likely site of attack, whether at the imidate carbon, the sulfonyl sulfur, or another position.

Furthermore, DFT can elucidate the role of solvents in modulating the reaction mechanism. mdpi.com By incorporating solvent models, such as the Solvation Model based on Density (SMD), it is possible to calculate the free energy profiles of reactions in different solvent environments. mdpi.com This is particularly relevant for reactions where the polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction rate and outcome. mdpi.com

A hypothetical DFT study on the hydrolysis of this compound could provide the activation energies for different proposed pathways, thus predicting the most favorable mechanism. The frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations can also offer qualitative insights into the compound's reactivity, with the LUMO indicating the most probable sites for nucleophilic attack. nih.gov

Molecular Dynamics Simulations of Imidate Reactivity

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including chemical reactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic evolution of the system and provide insights into conformational changes, solvent effects, and the lifetimes of transient species. youtube.comnih.gov

In the context of this compound reactivity, MD simulations could be employed to study the conformational landscape of the molecule. The flexibility of the ethyl and mesitylsulfonyl groups can influence the accessibility of the reactive centers. MD simulations can reveal the preferred conformations in solution and how they might change upon the approach of a reactant.

Moreover, MD simulations are particularly useful for studying reactions in condensed phases, where explicit solvent molecules can play a crucial role. For example, in a reaction involving the transfer of a proton, MD simulations can model the hydrogen-bonding network of the solvent and its participation in the proton transfer mechanism. While specific MD studies on this imidate are not prevalent, the methodology has been applied to understand the dynamics of various organic reactions.

Quantitative Structure-Reactivity Relationships (QSAR) in Imidate Chemistry

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org In the context of imidate chemistry, a QSAR model could be developed to predict the reaction rates or equilibrium constants for a series of related imidates based on a set of calculated molecular descriptors. chemrxiv.org

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related imidates with experimentally determined reactivity data would be chosen.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated for each compound. nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.govarxiv.org

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by predicting the reactivity of an external set of compounds not used in the model development. nih.gov

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| 1. Data Set Selection | Compilation of a series of compounds with known reactivity data. |

| 2. Descriptor Calculation | Computation of various molecular properties (descriptors). |

| 3. Model Building | Use of statistical methods to establish a structure-reactivity relationship. |

| 4. Model Validation | Assessment of the model's predictive ability. |

Prediction of Stereochemical Outcomes through Computational Modeling

Computational modeling has become a powerful tool for predicting the stereochemical outcome of asymmetric reactions. nih.govnih.gov For reactions involving this compound that can lead to chiral products, computational methods can be used to model the transition states leading to the different stereoisomers. The relative energies of these transition states can then be used to predict the enantiomeric or diastereomeric excess of the reaction.

One approach involves the use of quantum mechanical calculations, such as DFT, to locate and calculate the energies of the diastereomeric transition states. By applying Boltzmann statistics to the energy differences, the ratio of the products can be estimated. This method has been successfully used to predict the stereoselectivity of a wide range of organic reactions. researchgate.net

Another powerful technique is the use of machine learning in conjunction with computational chemistry. arxiv.org By training a machine learning model on a dataset of reactions with known stereochemical outcomes, it is possible to develop a predictive tool that can estimate the stereoselectivity of new reactions. arxiv.org These models often use descriptors derived from the structures of the reactants, catalysts, and solvents to make their predictions.

In recent years, automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have shown promise in predicting reaction pathways and their associated stereochemistry. hokudai.ac.jp These methods can explore the potential energy surface of a reaction and identify the most favorable pathways leading to the different stereoisomers. hokudai.ac.jp

Table 2: Computational Methods for Predicting Stereochemistry

| Method | Principle | Application |

| Quantum Mechanics (DFT) | Calculation of transition state energies. | Prediction of enantiomeric/diastereomeric ratios. |

| Machine Learning | Training on known reaction outcomes. | Prediction of stereoselectivity for new reactions. arxiv.org |

| Automated Reaction Path Search | Exploration of the potential energy surface. | Identification of favorable stereochemical pathways. hokudai.ac.jp |

Challenges and Future Research Directions for Ethyl N Mesitylsulfonyl Oxyacetimidate Chemistry

Development of More Sustainable and Green Methodologies

A principal challenge in contemporary chemical synthesis is the alignment with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net The synthesis and application of Ethyl N-(mesitylsulfonyl)oxyacetimidate are not exempt from this imperative. Future research must focus on developing more sustainable and environmentally benign methods.

Current synthetic routes to N-sulfonylimidates can involve multi-step procedures and the use of volatile organic compounds (VOCs) as solvents. mdpi.comuniba.it A key research direction is the replacement of these traditional solvents with greener alternatives that are less toxic and derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), glycerol, or ethanol. mdpi.comuniba.itmdpi.com Furthermore, exploring solvent-free reaction conditions or the use of deep eutectic solvents presents another innovative approach.

Energy consumption is another critical factor. Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes. mdpi.com The application of microwave irradiation to the synthesis of N-sulfonylimidates has been reported and represents a significant step forward. Future work should aim to optimize these protocols to improve yields and broaden their applicability. The development of catalytic, rather than stoichiometric, methods for the synthesis of the imidate itself would enhance atom economy and reduce waste. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Principles for Imidates

| Principle | Conventional Approach | Green Alternative | Potential Benefit |

| Solvents | Use of petroleum-based Volatile Organic Compounds (VOCs) like toluene (B28343) or THF. uniba.it | Utilization of bio-based or eco-friendly solvents such as 2-MeTHF, CPME, or ethanol. mdpi.commdpi.com | Reduced environmental impact, improved safety profile. |

| Energy Input | Traditional heating methods requiring prolonged reaction times. | Microwave-assisted synthesis or flow chemistry with efficient heat transfer. mdpi.comnih.gov | Drastic reduction in reaction time, lower energy consumption. |

| Catalysis | Use of stoichiometric reagents. | Development of catalytic systems (e.g., metal-catalyzed or biocatalytic routes). researchgate.net | Increased atom economy, reduced chemical waste, potential for recyclable catalysts. |

| Process | Standard batch reactions. nih.gov | Continuous flow synthesis. researchgate.netyoutube.com | Enhanced safety for hazardous reactions, improved scalability and process control. |

Expanding the Scope of Imidate Applications in Complex Molecule Synthesis

Imidates are recognized for their versatility as building blocks, particularly in the synthesis of nitrogen-containing heterocycles such as oxazolines, quinazolines, isoquinolines, and triazoles. researchgate.netrsc.org They can function as both electrophilic and nucleophilic synthons, enabling a wide range of transformations. researchgate.net A significant future challenge lies in expanding the application of reagents like this compound to the synthesis of increasingly complex molecules, such as natural products and active pharmaceutical ingredients (APIs).

While effective for constructing many foundational heterocyclic systems, the use of these imidates in the late-stage functionalization of intricate molecular scaffolds remains an area for development. Research should focus on enhancing the functional group tolerance of reactions involving this reagent. This would allow for its use on substrates bearing sensitive functionalities without the need for extensive protecting group strategies.

Furthermore, achieving high levels of stereoselectivity in reactions involving N-(sulfonyloxy)imidates is crucial for their application in pharmaceutical synthesis, where specific stereoisomers are often required. Developing new catalytic systems that can control the stereochemical outcome of C-N bond formations would dramatically increase the value of these reagents. Documented applications include the synthesis of N-heterocycles and the formation of C-C bonds involving sugars, but broadening this scope is a key objective. researchgate.netnih.gov

Table 2: Scope of Imidate Reagents in Heterocycle Synthesis

| Resulting Heterocycle(s) | Reaction Type | Mechanistic Feature |

| Oxazolines, Oxazines | Cyclization / Annulation | Intramolecular cyclization or metal-catalyzed annulation. researchgate.netrsc.org |

| Quinazolines, Isoquinolines | C-H Activation / Annulation | Transition-metal-catalyzed C-H activation followed by cyclization. researchgate.netrsc.org |

| Imidazoles, Triazoles | Condensation / Cyclization | Condensation with hydrazines or other dinucleophiles. researchgate.netrsc.orgrroij.com |

| Imidazolines, Tetrahydropyrimidines | Conversion / Cyclization | Reaction with diamines like ethylenediamine (B42938) or 1,3-diaminopropane. nih.govresearchgate.net |

Rational Design of Next-Generation Imidate Reagents based on Mechanistic Insights

Advancing the capabilities of this compound chemistry hinges on a deep, molecular-level understanding of its reaction mechanisms. Imidates are known to participate in reactions through several pathways, including acting as soft nucleophiles that coordinate with transition metals to enable C-H activation, or generating nitrogen radicals for 1,5-hydrogen atom transfer (1,5-HAT) processes. researchgate.netrsc.org The future challenge is to move beyond this general understanding to a detailed, predictive model for specific reagents and transformations.

This requires a synergistic approach combining experimental kinetics with high-level computational studies, such as Density Functional Theory (DFT). Such studies can elucidate transition state geometries, activation energy barriers, and the influence of substituents on reactivity and selectivity. This mechanistic clarity is the foundation for the rational design of new reagents.

By understanding the structure-activity relationships, next-generation N-(sulfonyloxy)imidate reagents can be engineered with tailored properties. For instance, modifying the electronic and steric properties of the sulfonyl group (e.g., replacing mesityl with other aryl or alkyl groups) or altering the imidate backbone could lead to reagents that are:

More reactive, allowing for lower reaction temperatures or catalyst loadings.

More selective (chemo-, regio-, or stereoselective).

More stable for easier handling and storage.

Amenable to a broader range of substrates.

Table 3: Mechanistic Insights and Rational Design Goals for Imidate Reagents

| Mechanistic Pathway | Key Feature | Design Goal | Potential Structural Modification |

| Metal-Catalyzed C-H Activation | Formation of a 5-membered metallacycle intermediate. researchgate.netrsc.org | Enhance coordination and turnover. | Modify the imidate portion to alter its nucleophilicity or steric profile. |

| Radical C-N Bond Formation | In-situ generation of nitrogen radicals via 1,5-HAT. researchgate.netrsc.org | Control radical generation and subsequent trapping. | Alter the electronic properties of the N-O-S linkage to tune bond dissociation energy. |

| Electrophilic Amination | The imidate nitrogen acts as an electrophilic nitrogen source. | Increase electrophilicity for reactions with weaker nucleophiles. | Introduce electron-withdrawing groups on the sulfonyl ring. |

| Cyclization Precursor | Acts as a linchpin in condensation/cyclization reactions. rroij.com | Improve yields and reaction rates in one-pot syntheses. | Optimize the leaving group ability of the sulfonyloxy moiety. |

Integration with Automation and High-Throughput Experimentation

The traditional, one-at-a-time approach to reaction discovery and optimization is often slow and resource-intensive. A major future direction for imidate chemistry is the integration of modern automation technologies to accelerate this process. High-Throughput Experimentation (HTE) and flow chemistry are two powerful platforms that can revolutionize how research on this compound is conducted. researchgate.netmt.com

HTE utilizes robotic platforms to set up and run hundreds or even thousands of reactions in parallel, typically in miniaturized formats like 96-well plates. mt.comyoutube.com This allows for the rapid screening of a vast array of variables, including catalysts, ligands, solvents, temperatures, and substrates. youtube.com Applying HTE to reactions involving this compound could rapidly map its substrate scope, identify novel reactivities, and systematically optimize conditions for challenging transformations, generating large, high-quality datasets amenable to machine learning analysis. researchgate.netyoutube.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers complementary advantages. youtube.com It provides superior control over reaction parameters like temperature and mixing, and enables the safe use of hazardous reagents or unstable intermediates by generating them in-situ for immediate consumption. nih.govresearchgate.net A continuous flow process could be designed for the synthesis of this compound itself, potentially improving safety and scalability. Furthermore, integrating flow reactors with automated optimization algorithms and real-time analytical feedback can significantly expedite the development of robust and efficient chemical processes. youtube.com

Table 4: Application of Automation in Imidate Chemistry

| Challenge | Technology | Implementation Example | Expected Outcome |

| Reaction Optimization | High-Throughput Experimentation (HTE) | Parallel screening of catalysts, solvents, and temperatures in 96-well plates. mt.comyoutube.com | Rapid identification of optimal conditions with minimal material consumption. |

| Substrate Scope Screening | HTE | Reacting the imidate with a diverse library of substrates under a standard set of conditions. | Fast evaluation of the reagent's utility and limitations; discovery of new applications. |

| Scale-up and Safety | Flow Chemistry | Developing a continuous flow synthesis for the imidate or its subsequent reactions. researchgate.netyoutube.com | Safer handling of exothermic or hazardous steps; seamless scalability from lab to production. |

| Multi-step Synthesis | Modular Flow Chemistry | Linking multiple flow reactors in series to perform consecutive reactions without intermediate workup. youtube.com | Increased efficiency, reduced solvent waste, and streamlined synthesis of complex molecules. |

Q & A

Q. What are the optimal synthetic conditions for Ethyl N-(mesitylsulfonyl)oxyacetimidate, and how is purity ensured?

this compound is synthesized via a reaction between ethyl N-hydroxyacetimidate and 2,4,6-trimethylbenzene-1-sulfonyl chloride in anhydrous dichloromethane at 0°C, catalyzed by N,N-diisopropylethylamine and 4-dimethylaminopyridine. After warming to room temperature, the crude product is purified using silica flash column chromatography with 5% ethyl acetate in hexanes, yielding 94% as a white solid. Purity is confirmed by ¹H NMR (e.g., δ 6.94 ppm for aromatic protons) and ¹³C NMR (e.g., δ 169.1 ppm for the imidate carbonyl) .

Q. How should this compound be stored to prevent decomposition?

While specific data on this compound’s stability are limited, analogous intermediates like O-(mesitylsulfonyl)hydroxylamine (derived from it) decompose rapidly and must be stored in Teflon-sealed containers, used within 2 days of preparation, and kept under inert gas . For this compound, similar precautions (argon atmosphere, low moisture) are recommended.

Q. What spectroscopic methods validate the structure of this compound?

Key characterization includes:

- ¹H NMR (CDCl₃): δ 6.94 (s, 2H, mesityl), 3.88 (q, 2H, OCH₂CH₃), 2.62 (s, 6H, mesityl-CH₃), 1.15 (t, 3H, OCH₂CH₃).

- ¹³C NMR : δ 169.1 (C=O), 143.3–130.3 (mesityl carbons), 63.6 (OCH₂CH₃).

- HRMS : Used to confirm molecular weight (theoretical: 285.358 g/mol) .

Advanced Research Questions

Q. How does this compound function as a precursor in enantioselective synthesis?

This compound is a key intermediate for generating electrophilic alkynylation reagents. For example, it reacts with diazoacetates under palladium catalysis to form chiral pyrrolidine derivatives (e.g., 92% enantiomeric excess achieved via chiral HPLC). The mesitylsulfonyl group enhances electrophilicity, enabling stereocontrol in cycloadditions .

Q. What strategies mitigate side reactions during its use in diaziridine synthesis?

When synthesizing 3-trifluoromethyl-3-phenyldiaziridine, the intermediate O-(mesitylsulfonyl)hydroxylamine (derived from this compound) decomposes rapidly. Strategies include:

- Strict temperature control (0°C during synthesis).

- Immediate use in subsequent reactions (within 2 hours).

- Avoiding protic solvents to prevent hydrolysis .

Q. How can conflicting NMR data for derivatives be resolved?

Contradictions in ¹³C NMR shifts (e.g., δ 158.1–153.7 ppm for aromatic carbons in analogues) may arise from solvent effects or impurities. Solutions include:

Q. What role does the mesitylsulfonyl group play in stabilizing intermediates?

The bulky 2,4,6-trimethylphenyl group:

- Sterically shields reactive sites (e.g., sulfonamide nitrogen), reducing unwanted nucleophilic attacks.

- Enhances crystallinity, aiding purification (e.g., white solid isolation in 75–94% yields).

- Stabilizes transition states in enantioselective reactions (e.g., Pd-catalyzed cycloadditions) .

Methodological Considerations

Q. How is enantiomeric excess (ee) quantified for derivatives of this compound?

Chiral HPLC with columns like Chiralpak IC (10% EtOH in hexane, 1.0 mL/min flow rate) is standard. For example, a Pd-catalyzed product showed 92% ee with retention times of 14.4 min (major) and 49.8 min (minor) .

Q. What analytical workflows confirm successful imidate-to-hydroxylamine conversion?

- TLC : Monitor using petroleum ether/ethyl acetate (5:1); Rf = 0.3.

- KMnO4 staining : Detects unsaturated intermediates.

- 19F NMR : Critical for tracking trifluoromethyl groups in diaziridine derivatives (external standard: trifluorotoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.